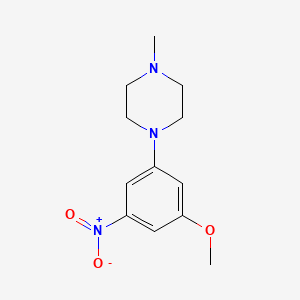
1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine
Cat. No. B8430405
M. Wt: 251.28 g/mol
InChI Key: YEFWRADOXWKGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969336B2
Procedure details


After a mixture of palladium acetate (188 mg), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) (781 mg), cesium carbonate (4.09 g) and THF (20 mL) was stirred for 30 minutes, a mixture of 1-bromo-3-methoxy-5-nitrobenzene (1.94 g), 1-methylpiperazine (2.76 mL) and THF (20 mL) was added and heated under reflux for 14 hours. After cooling, the reaction liquid was diluted with ethyl acetate, and insoluble materials were separated by filtration. After extraction with 2M hydrochloric acid from the filtrate, the resulting aqueous layer was basified with 50% aqueous potassium hydroxide and then extracted with chloroform. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 20:1) to give 1-(3-methoxy-5-nitrophenyl)-4-methylpiperazine (1.01 g) as an orange syrup.




[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
781 mg
Type
reactant
Reaction Step Three

Name
cesium carbonate
Quantity
4.09 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].C1COCC1.Br[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[C:15]([O:22][CH3:23])[CH:14]=1.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:23][O:22][C:15]1[CH:14]=[C:13]([N:28]2[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]2)[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=1 |f:0.1.2,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.94 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
2.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
[Compound]
|
Name
|
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
|
|
Quantity
|
781 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cesium carbonate
|
|
Quantity
|
4.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
188 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 14 hours
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with 2M hydrochloric acid from the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the organic layer was dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 20:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=C(C1)[N+](=O)[O-])N1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.01 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
